molecular formula C6H10N4 B12848438 5-Ethylpyrimidine-4,6-diamine

5-Ethylpyrimidine-4,6-diamine

Cat. No.: B12848438
M. Wt: 138.17 g/mol
InChI Key: INUFKEKPQLXFAG-UHFFFAOYSA-N
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Description

5-Ethylpyrimidine-4,6-diamine (CAS 73119-06-9) is a substituted pyrimidine derivative that serves as a versatile building block and core pharmacophore in medicinal chemistry and drug discovery research. This compound features a pyrimidine scaffold substituted with ethyl and diamino functional groups, making it a valuable precursor for the synthesis of more complex, biologically active molecules . The 4,6-diaminopyrimidine structure is a privileged scaffold in the design of kinase inhibitors. Research into analogous pyrimidine-4,6-diamine derivatives has demonstrated their significant potential as selective inhibitors for enzymes like Janus kinase 3 (JAK3), which is a prominent target for treating inflammatory and autoimmune diseases . Furthermore, substituted 4,6-diaminopyrimidines have been investigated for their capacity to block the epidermal growth factor receptor (EGFR), highlighting their relevance in developing new therapeutic agents for areas such as oncology . The structural motif is also found in compounds evaluated for their ability to inhibit thymidylate synthase, a classic target for anticancer drugs . Researchers utilize this chemical for constructing targeted libraries and exploring structure-activity relationships (SAR) due to its synthetic versatility. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5-ethylpyrimidine-4,6-diamine

InChI

InChI=1S/C6H10N4/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H4,7,8,9,10)

InChI Key

INUFKEKPQLXFAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1N)N

Origin of Product

United States

Historical Context and Initial Academic Investigations of Pyrimidine 4,6 Diamine Scaffold

The pyrimidine (B1678525) ring system, a fundamental component of nucleic acids, has long been a subject of intense scientific scrutiny. Early investigations into pyrimidine-4,6-diamine and its derivatives were often intertwined with the broader exploration of pyrimidine chemistry. The presence of two amino groups on the pyrimidine core imparts unique chemical properties, making it a versatile building block in organic synthesis.

Initial studies likely focused on the fundamental reactivity of the pyrimidine-4,6-diamine scaffold, exploring its behavior in various chemical reactions. The electron-donating nature of the amino groups activates the pyrimidine ring, influencing its susceptibility to electrophilic and nucleophilic attack. beilstein-journals.org Researchers in the mid-20th century began to systematically investigate the synthesis and biological activities of substituted pyrimidines, laying the groundwork for future discoveries. For instance, a 1972 study detailed the synthesis and biological activity of several 5-substituted 2,4-diamino-6-alkylpyrimidines, highlighting the early interest in modifying the pyrimidine core to achieve specific biological outcomes. nih.gov These foundational studies were crucial in establishing the synthetic routes and understanding the structure-activity relationships that guide modern research.

Significance of the Pyrimidine 4,6 Diamine Core in Contemporary Organic Synthesis

The pyrimidine-4,6-diamine core is a privileged scaffold in contemporary organic synthesis, largely due to its prevalence in biologically active molecules and its versatile reactivity. core.ac.ukontosight.ai Its derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antiviral agents. nih.gov The synthetic utility of this core lies in the ability to functionalize it at multiple positions, allowing for the creation of diverse molecular architectures.

Modern synthetic methods have enabled the efficient construction of complex molecules incorporating the pyrimidine-4,6-diamine moiety. For example, efficient protocols for the synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines have been developed using a [3+3] annulation reaction. thieme-connect.comresearchgate.net This highlights the ongoing efforts to create novel and efficient pathways to access these valuable compounds. The core's ability to participate in various coupling reactions, such as Buchwald-Hartwig amination, further expands its synthetic potential, allowing for the introduction of a wide range of substituents. nih.gov

The pyrimidine-4,6-diamine scaffold is a key component in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govresearchgate.netnih.gov The two amino groups can form critical hydrogen bond interactions with the target protein, while substitutions at other positions can be tailored to enhance potency and selectivity. This has led to the development of potent inhibitors for targets like FMS-like Tyrosine Kinase 3 (FLT3) and Janus kinase 3 (JAK3). researchgate.netnih.govtandfonline.comopenrepository.com

Advanced Spectroscopic and Structural Characterization of 5 Ethylpyrimidine 4,6 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 5-Ethylpyrimidine-4,6-diamine. Through a suite of one-dimensional and multi-dimensional experiments, each proton and carbon atom in the molecule can be unambiguously assigned.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, allowing for a definitive assignment of the molecular skeleton. mdpi.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, a key correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). mdpi.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. mdpi.com This is particularly powerful for identifying and connecting quaternary carbons (carbons with no attached protons) to the rest of the structure. For instance, correlations from the methylene protons to the C5 and C4/C6 carbons of the pyrimidine (B1678525) ring would confirm the position of the ethyl substituent.

Based on established chemical shift principles and data from analogous pyrimidine derivatives, a predicted set of NMR assignments for this compound is presented below. pdx.eduresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2C-H~7.8 - 8.0~150 - 152
4, 6C-NH₂-~160 - 162
5C-Ethyl-~110 - 112
Ethyl -CH₂-CH₂-~2.4 - 2.6~20 - 22
Ethyl -CH₃-CH₃~1.1 - 1.3~13 - 15
4, 6 -NH₂-NH₂~5.0 - 6.0 (broad)-

Expected 2D NMR Correlations for Structural Assignment

Proton (¹H)COSY Correlation (Coupled ¹H)HSQC Correlation (Directly Bonded ¹³C)Key HMBC Correlations (2-3 Bond ¹³C)
H2NoneC2C4, C6
Ethyl -CH₂Ethyl -CH₃Ethyl -CH₂C4, C5, C6, Ethyl -CH₃
Ethyl -CH₃Ethyl -CH₂Ethyl -CH₃C5, Ethyl -CH₂
-NH₂NoneNoneC4, C5, C6

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs at a molecular level. mit.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice.

Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in molecular conformation and intermolecular packing. Key ssNMR experiments for polymorph characterization include:

Cross-Polarization Magic-Angle Spinning (CP/MAS): This is the standard experiment for obtaining high-resolution spectra of solids. Subtle shifts in the isotropic chemical shifts of carbon atoms can differentiate between polymorphs.

Dipolar Dephasing Experiments: These experiments can distinguish between protonated and non-protonated carbons, helping to confirm assignments and probe molecular dynamics.

¹H Spin-Lattice Relaxation Time (T₁H) Measurements: The relaxation times of protons are highly sensitive to molecular motion and packing efficiency, often differing significantly between polymorphic forms.

While no specific ssNMR studies on this compound have been reported, this technique would be the definitive method for identifying different solid-state forms and understanding the molecular-level structural variations between them.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary and provide a detailed "fingerprint" that is unique to the compound's structure and bonding environment. The analysis of these spectra allows for the identification of functional groups and provides insight into intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the amino groups, the ethyl substituent, and the pyrimidine ring itself. Based on data from structurally similar compounds like 5-aminouracil and other aminopyrimidines, the expected vibrational frequencies can be assigned. nih.govrsc.org

Predicted Characteristic IR and Raman Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
N-H Asymmetric & Symmetric Stretching3500 - 3300Medium-StrongWeak
Aromatic C-H Stretching (H2)3100 - 3000Weak-MediumMedium
Aliphatic C-H Stretching (Ethyl)3000 - 2850MediumMedium-Strong
N-H Bending (Scissoring)1650 - 1580StrongWeak-Medium
Pyrimidine Ring Stretching (C=C, C=N)1600 - 1400StrongStrong
-CH₂ Bending (Scissoring)~1465MediumMedium
-CH₃ Bending (Asymmetric & Symmetric)~1450 & ~1375MediumMedium
C-N Stretching1350 - 1250StrongWeak
Ring Breathing Mode1010 - 990WeakVery Strong

The pyrimidine ring stretching vibrations and the highly characteristic symmetric ring breathing mode are often prominent in the Raman spectrum. horiba.coms-a-s.org Conversely, the polar N-H and C-N bond vibrations typically yield strong signals in the IR spectrum.

The two primary amino groups and the nitrogen atoms within the pyrimidine ring make this compound capable of forming extensive intermolecular hydrogen bonds in the solid state. Vibrational spectroscopy is exceptionally sensitive to these interactions. mdpi.com

The formation of a hydrogen bond (N-H···N or N-H···NH) weakens the N-H covalent bond. This weakening is observed in the IR and Raman spectra as:

A red-shift (shift to lower wavenumber) of the N-H stretching frequency.

Broadening of the N-H stretching band.

An increase in the integrated intensity of the IR absorption band.

For example, the N-H stretching bands, expected in the 3500-3300 cm⁻¹ region for free amino groups, would likely shift to lower frequencies (e.g., 3350-3150 cm⁻¹) and become significantly broader in the solid-state spectrum due to intermolecular hydrogen bonding. nih.govmdpi.com The specific frequencies and band shapes can provide clues about the strength and nature of the hydrogen-bonding network within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. nih.gov

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the main absorption bands in pyrimidine derivatives.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. They are lower in energy (occur at longer wavelengths) and have a much lower molar absorptivity compared to π → π* transitions.

The pyrimidine ring is the core chromophore. The amino (-NH₂) and ethyl (-C₂H₅) groups act as auxochromes, substituents that can modify the absorption characteristics of the chromophore. The electron-donating amino groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyrimidine. researchgate.net

Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected λₘₐₓ (nm)Expected Molar Absorptivity (ε)
π → ππ (HOMO) → π (LUMO)~230 - 280High
n → πn (Nitrogen lone pair) → π (LUMO)~290 - 340Low

Studies on related dihydroxypyrimidine derivatives show strong absorption bands in the 250-254 nm range, which is consistent with the predicted π → π* transitions for the substituted pyrimidine system. nih.govacs.org The exact position and intensity of the absorption maxima are influenced by the solvent environment, with polar solvents often affecting the energy of n → π* transitions through hydrogen bonding.

Analysis of Electronic Transitions and Chromophores

The electronic absorption spectrum of this compound is primarily governed by the pyrimidine ring, which acts as the core chromophore. The presence of two amino groups (-NH2) at the C4 and C6 positions and an ethyl group (-CH2CH3) at the C5 position significantly influences its spectral properties. The amino groups function as powerful auxochromes, introducing n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) electronic transitions. The lone pairs on the nitrogen atoms of the amino groups extend the conjugated system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyrimidine core.

Table 1: Expected Electronic Transitions for this compound

Transition Type Expected λmax (nm) Chromophore/Contributing Groups
π → π* ~260 - 280 Pyrimidine ring conjugated with amino groups

Solvatochromism Studies

Solvatochromism describes the shift in the wavelength of a compound's maximum absorption (λmax) in its UV-Visible spectrum when measured in different solvents. This phenomenon is dependent on the differential solvation of the molecule's ground and excited states. For polar molecules like this compound, which possess both hydrogen bond donors (the amino groups) and acceptors (the ring nitrogens), the solvent's polarity can significantly impact the energy of the electronic transitions.

An increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (positive solvatochromism) in the π→π* transition. Conversely, n→π* transitions often exhibit a blue shift (negative solvatochromism) in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding.

Although specific solvatochromism studies on this compound are not published, studies on other amino-substituted pyrimidines demonstrate these effects. The magnitude of the shift provides valuable information about the change in the dipole moment of the molecule upon electronic excitation.

Table 2: Illustrative Solvatochromic Shifts for an Amino-Substituted Pyrimidine Derivative

Solvent Polarity Index λmax (nm) Shift from Nonpolar Solvent (nm)
Hexane 0.1 265 0
Dichloromethane 3.1 268 +3
Acetonitrile 5.8 270 +5
Ethanol 4.3 272 +7

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 138.18 g/mol ), under Electron Ionization (EI), the molecular ion peak (M•+) would be expected at an m/z (mass-to-charge ratio) of 138.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve the ethyl substituent and the pyrimidine ring itself.

Plausible Fragmentation Pathways:

Loss of a methyl radical ([M-15]⁺): Cleavage of the C-C bond in the ethyl group to lose •CH3, resulting in a fragment at m/z 123. This is a common fragmentation for ethyl-substituted aromatic compounds.

Loss of an ethyl radical ([M-29]⁺): Cleavage of the bond between the pyrimidine ring and the ethyl group to lose •CH2CH3, leading to a fragment at m/z 109.

Ring Cleavage: The pyrimidine ring can undergo complex fragmentation, often involving the loss of small neutral molecules like HCN (m/z 27) or cyanamide (NH2CN, m/z 42), leading to various smaller charged fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Neutral Loss
138 [C6H10N4]•+ (Molecular Ion) -
123 [C5H7N4]⁺ •CH3

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

While a crystal structure for this compound has not been publicly reported, analysis of similar 4,6-diaminopyrimidine (B116622) structures reveals common features. vensel.org The pyrimidine ring is expected to be planar. The two amino groups are potent hydrogen bond donors, and the two nitrogen atoms within the pyrimidine ring are strong hydrogen bond acceptors. This combination facilitates the formation of extensive hydrogen-bonding networks.

Crystal Packing and Supramolecular Assemblies

The crystal packing of this compound would be dominated by intermolecular hydrogen bonds. The presence of two amino groups and two ring nitrogens allows for the formation of robust supramolecular synthons. A very common motif in related structures is the R²₂(8) graph set, where two molecules form a dimer through a pair of N-H···N hydrogen bonds.

These dimeric units can then further interact with neighboring dimers through other available N-H···N hydrogen bonds, creating tapes, sheets, or a complex three-dimensional network. The ethyl groups would likely be oriented to minimize steric hindrance and could participate in weaker C-H···π or van der Waals interactions, further stabilizing the crystal lattice.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates). researchgate.net These different forms can have distinct physical properties.

No specific studies on the polymorphism or pseudopolymorphism of this compound have been published. However, given the compound's high capacity for forming strong and directional hydrogen bonds, the existence of multiple polymorphic forms is highly probable. The specific arrangement of hydrogen bonds can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling, potentially leading to different packing arrangements and thus different polymorphs.

Other Advanced Analytical Techniques Applied to this compound (e.g., HRMS, CHN Elemental Analysis)

High-Resolution Mass Spectrometry (HRMS) and CHN Elemental Analysis are fundamental techniques used to confirm the molecular formula and elemental composition of a synthesized compound.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

CHN Elemental Analysis determines the mass percentage of carbon, hydrogen, and nitrogen in the compound. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula.

For this compound, with the molecular formula C6H10N4, the theoretical values would be as follows:

Table 4: Theoretical HRMS and Elemental Analysis Data for C6H10N4

Analysis Type Parameter Theoretical Value
HRMS Exact Mass [M+H]⁺ 139.09782
Elemental Analysis % Carbon (C) 52.16
% Hydrogen (H) 7.30

Computational Chemistry and Theoretical Investigations of 5 Ethylpyrimidine 4,6 Diamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrimidine (B1678525) derivatives. nih.govbohrium.comscirp.org These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. nih.gov Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and predict various electronic properties. nih.govphyschemres.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. scirp.orgscirp.org

For 5-Ethylpyrimidine-4,6-diamine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino groups, which act as electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring, which can act as an electron acceptor. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org DFT calculations are used to visualize the charge density distribution of these orbitals and to quantify their energy levels. nih.govscirp.org

Table 1: Predicted Frontier Orbital Energies for this compound

Parameter Predicted Energy (eV)
EHOMO -6.15
ELUMO -1.95
Energy Gap (ΔE) 4.20

Note: These are representative values based on DFT calculations for similar diaminopyrimidine structures.

The distribution of electron density within a molecule is fundamental to understanding its reactivity, intermolecular interactions, and physical properties. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and identifying electrophilic and nucleophilic sites. nih.govphyschemres.org

In an MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the electronegative nitrogen atoms of the pyrimidine ring and the amino groups. These areas represent sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino groups and the ethyl group, indicating sites for potential nucleophilic attack. irjweb.com This analysis helps in predicting how the molecule will interact with other molecules and its potential role in chemical reactions. researchgate.net

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. nih.govnih.govresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.govliverpool.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Predicted shifts are compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or the specific computational method used. nih.gov

Vibrational Frequencies: The vibrational modes of a molecule can be calculated computationally and correlated with experimental infrared (IR) and Raman spectra. physchemres.orgscirp.org These calculations help in the assignment of vibrational bands to specific functional groups and motions within the molecule, such as N-H stretching of the amino groups, C-H stretching of the ethyl group, and ring vibrations of the pyrimidine core. materialsciencejournal.orgnih.gov The computed frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. scirp.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm-1)
N-H (Amino) Symmetric Stretch 3410
N-H (Amino) Asymmetric Stretch 3520
C-H (Ethyl) Symmetric Stretch 2945
C-H (Ethyl) Asymmetric Stretch 3005
C=N (Ring) Stretch 1600
N-H (Amino) Scissoring 1640

Note: Values are representative and based on DFT calculations for molecules with similar functional groups. scirp.orgmaterialsciencejournal.org

Conformational Analysis and Tautomerism of this compound

The flexibility of the ethyl group and the presence of amino groups introduce the possibilities of different conformations and tautomeric forms for this compound. nih.govresearchgate.net

Conformational analysis involves identifying the stable arrangements of atoms (conformers) that correspond to energy minima on the potential energy surface. For this compound, rotation around the C-C bond of the ethyl group can lead to different conformers. Computational methods can be used to calculate the energies of these conformers to determine the most stable arrangement. researchgate.net

Furthermore, the amino groups can potentially participate in tautomerism, leading to imino forms. Transition state calculations are employed to determine the energy barriers between these different tautomers and conformers. nih.govresearchgate.net Finding the transition state, which is a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of the isomerization processes. arxiv.org

The relative stability of different tautomers can be significantly influenced by the surrounding solvent. mdpi.comnih.govjlu.edu.cn Tautomeric equilibria are often solvent-dependent because different tautomers may have different polarities and abilities to form hydrogen bonds. nih.govresearchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the tautomeric equilibrium of this compound. mdpi.com In polar solvents, it is expected that the more polar tautomer will be stabilized to a greater extent, potentially shifting the equilibrium compared to the gas phase or nonpolar solvents. jlu.edu.cnresearchgate.net For instance, if the imino tautomer possesses a larger dipole moment than the diamine form, its population is expected to increase in solvents with high dielectric constants. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound

Reaction Mechanism Modeling and Kinetic Simulations

Computational modeling is instrumental in elucidating the complex reaction pathways involved in the synthesis and transformation of pyrimidine derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and rate-determining steps, which is crucial for optimizing reaction conditions and improving yields.

Density Functional Theory (DFT) calculations are frequently employed to construct detailed energy profiles for chemical reactions. These profiles map the change in Gibbs free energy as reactants are converted into products. For pyrimidine systems, key transformations include amination, cyclization, and functionalization reactions.

Illustrative Energy Profile Data for a Pyrimidine Amination Reaction

The following table provides a representative example of relative Gibbs free energy data that can be obtained from DFT calculations for a site-selective amination reaction on a pyrimidine scaffold.

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsPyrimidine + Amine0.0
I-TS (C2)Transition State for Amine Addition at C2+15.2
I-TS (C4)Transition State for Amine Addition at C4+15.5
II (C2)Intermediate Adduct at C2+10.8
II (C4)Intermediate Adduct at C4+11.1
II-TS (C2)Transition State for Deprotonation from C2 Adduct+20.1
II-TS (C4)Transition State for Deprotonation from C4 Adduct+28.5
ProductsC2-Aminopyrimidine-5.4
Note: This data is illustrative, based on typical values reported for pyrimidine amination studies, and does not represent experimental values for this compound. researchgate.netresearchgate.net

Computational chemistry provides powerful principles for the rational design of new and more efficient catalysts. By modeling the interactions between a catalyst, substrates, and transition states, researchers can predict how modifications to the catalyst's structure will influence reaction rates and selectivity. ijcce.ac.ir

For pyrimidine synthesis, which can involve complex multi-component reactions, catalysts are crucial. Theoretical studies can elucidate the role of a catalyst, for example, by showing how it lowers the activation energy of the rate-determining step. nih.gov In the synthesis of pyrido[2,3-d]pyrimidines, computational work can assess the feasibility of different catalytic pathways, such as a base-catalyzed route versus one initiated by keto-enol tautomerism. nih.gov This understanding is the first step toward designing more effective catalysts. nih.gov

Principles derived from these computational insights include:

Transition State Stabilization: A good catalyst stabilizes the transition state of the rate-limiting step more than it stabilizes the ground state reactants. DFT calculations can quantify these stabilization energies.

Substrate Activation: Catalysts can function by activating a substrate. For instance, acid catalysts can protonate a carbonyl group, increasing its electrophilicity for a subsequent nucleophilic attack, a common step in forming heterocyclic rings. mdpi.com

Regioselectivity Control: In molecules with multiple reactive sites, catalysts can be designed to sterically or electronically favor reaction at one site over others. Computational models can predict these preferences.

Sustainable Catalyst Development: There is a growing interest in using sustainable and environmentally benign catalysts. Computational screening can help identify promising candidates, such as β-cyclodextrin, which has been proposed as a catalyst for pyrimidine synthesis in aqueous solutions. nih.gov

Summary of Computational Approaches in Catalyst Design for Heterocycle Synthesis

Computational MethodApplication in Catalyst DesignExample Insight
DFT Calculations Determine reaction energy barriers with and without a catalyst.Quantify the reduction in activation energy for the rate-determining step.
Transition State Search Identify the geometric and electronic structure of the transition state.Reveal key catalyst-substrate interactions (e.g., hydrogen bonds) that stabilize the transition state.
Molecular Dynamics Simulate catalyst-substrate dynamics in a solvent environment.Understand how solvent molecules mediate or interfere with the catalytic process.
Virtual Screening Computationally test a large library of potential catalyst structures.Identify novel catalyst candidates with desired properties before attempting experimental synthesis.

Molecular Dynamics Simulations (e.g., for Crystal Growth, Solvent Interactions)

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a system at the molecular level. This technique is invaluable for studying the behavior of compounds like this compound in the condensed phase, offering insights into processes such as crystal formation and interactions with solvents. rsc.orgnih.gov

MD simulations have been successfully used to reproduce the structural and dynamic properties of various organic molecular crystals. rsc.orgacs.org These simulations can predict crystal lattice parameters and how they change under different conditions, such as high pressure, with results that often show good agreement with experimental X-ray diffraction data. acs.org

For instance, MD simulations of the paracetamol crystal have been used to study its behavior under anisotropic compression. The simulations could quantitatively reproduce the evolution of the crystal's unit cell dimensions with increasing pressure, providing molecular-scale insight into its mechanical properties. acs.org

Comparison of Experimental and MD Simulated Lattice Parameters for Paracetamol (Form I)

Lattice ParameterExperimental Value (Å)MD Simulation Value (Å)
a12.8712.83
b9.359.34
c7.277.12
β (°)115.9115.6
Note: This table presents data for the well-studied paracetamol crystal to illustrate the accuracy of MD simulations in predicting crystal structures and is not data for this compound. acs.org

The study of solvent effects is another critical application of MD. The choice of solvent can dramatically influence reaction outcomes and crystallization processes by stabilizing certain intermediates or crystal faces. MD simulations can probe the specific intermolecular interactions between the solute (e.g., this compound) and solvent molecules. academie-sciences.fr

A key analytical tool in these simulations is the Radial Distribution Function (RDF), or g(r), which describes the probability of finding a particle at a distance r from another particle. Sharp, high-intensity peaks in the RDF plot indicate strong, well-defined interactions, such as hydrogen bonds. academie-sciences.fr Studies on the crystallization of mefenamic acid from N,N-dimethyl formamide (B127407) (DMF) used RDF analysis to identify the crucial solute-solute and solute-solvent hydrogen bonds that control the molecular self-assembly and ultimately the crystal form that is produced. academie-sciences.fr Such analysis for this compound could reveal how its amino groups and pyrimidine nitrogens interact with different solvents, guiding the selection of an appropriate medium for crystallization. academie-sciences.fr

Illustrative Intermolecular Interactions from MD Simulations of an Organic Molecule in DMF

Interacting Atom PairInteraction TypeRadial Distance (Å)RDF Peak Intensity (g(r))
Solute(O)···Solute(H-N)Solute-Solute H-Bond1.753.35
Solute(O)···Solvent(H-C)Solute-Solvent H-Bond2.751.80
Solvent(O)···Solvent(H-C)Solvent-Solvent Interaction2.551.18
Note: This data is based on findings for mefenamic acid in DMF and serves as an example of how MD simulations can quantify intermolecular interactions. academie-sciences.fr

Applications of 5 Ethylpyrimidine 4,6 Diamine As a Core Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The nucleophilic nature of the two amino groups on the 5-Ethylpyrimidine-4,6-diamine scaffold makes it a valuable starting material for building more elaborate heterocyclic structures.

Synthesis of Substituted Purines and Pteridines

The classical synthesis of purines and pteridines involves the condensation of a pyrimidine (B1678525) bearing vicinal diamines (at the 4 and 5 positions) with a suitable cyclizing agent. nih.govresearchgate.net For instance, the Gabriel-Isay condensation utilizes a 5,6-diaminopyrimidine and a 1,2-dicarbonyl compound to form the pteridine (B1203161) ring system. nih.gov Similarly, purine (B94841) synthesis often starts from a 4,5-diaminopyrimidine, which is then cyclized with reagents like formic acid or aldehydes to form the fused imidazole (B134444) ring. researchgate.netwikipedia.org

However, this compound does not possess the required ortho-diamine (vicinal) functionality. Instead, its amino groups are in a 1,3-relationship relative to the ring carbons. Consequently, it cannot directly undergo these classical cyclization reactions to form purine or pteridine rings.

For this specific building block to be a precursor for purines, a multi-step pathway would be necessary. Such a process would involve the initial functionalization of the 5-position to introduce a nitro group, followed by reduction to an amine. This would create a 4,5,6-triaminopyrimidine intermediate, which then possesses the necessary vicinal diamines for subsequent cyclization into a purine. google.com

Construction of Novel Fused Pyrimidine Systems

While not a direct precursor for purines, the 1,3-diamine arrangement in this compound is well-suited for the construction of other fused heterocyclic systems, such as pyridopyrimidines. The two amino groups can react with various bifunctional electrophiles to form a new six-membered ring fused to the original pyrimidine core.

A common strategy involves the reaction of a 4,6-diaminopyrimidine (B116622) with β-ketoesters or malonic acid derivatives. For example, condensation with diethyl malonate in the presence of a base would lead to the formation of a pyrimido[4,5-d]pyrimidine (B13093195) system. These types of fused pyrimidines are significant structural motifs in medicinal chemistry. derpharmachemica.com

Table 1: Representative Reactions for Fused Pyrimidine Synthesis

Reactant for Diamine Reagent Resulting Fused System
4,6-Diaminopyrimidine β-Ketoester (e.g., Ethyl acetoacetate) Pyridopyrimidine
4,6-Diaminopyrimidine Diethyl malonate Pyrimidopyrimidine

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single step to create complex molecules, thereby generating significant molecular diversity efficiently. jmchemsci.commdpi.com The nucleophilic amino groups of this compound make it a suitable component for certain types of MCRs.

For instance, in reactions analogous to the Biginelli reaction, a diaminopyrimidine can act as the urea (B33335) component. rsc.org A one-pot reaction of this compound, an aldehyde, and an active methylene (B1212753) compound could potentially lead to the synthesis of complex fused heterocyclic structures. The specific outcome would depend on the reactivity of the chosen components and reaction conditions. Such strategies are valuable for rapidly building libraries of diverse compounds for screening in drug discovery. jmchemsci.com

Recently, a cobalt-based metal-organic framework derived from 4,6-diamino-2-thiopyrimidine was shown to be an effective catalyst for MCRs, such as the synthesis of pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines, highlighting the utility of the diaminopyrimidine scaffold in facilitating complex transformations. nih.gov

Ligand Design in Coordination Chemistry (Focus on Inorganic/Material Aspects)

The two amino groups and the ring nitrogen atoms of this compound can act as coordination sites for metal ions, making it a valuable ligand in coordination chemistry.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com The geometry and functionality of the organic linker are crucial in determining the final structure and properties of the MOF.

Derivatives of pyrimidine, such as pyrimidine-4,6-dicarboxylate, have been successfully used to create 1D and 3D MOFs with interesting magnetic and photoluminescent properties. nih.govmdpi.com Similarly, this compound can function as a bidentate or bridging ligand. The two amino groups can coordinate to metal centers, linking them together to form extended network structures.

A notable example is the solvothermal synthesis of a cobalt-based MOF using 4,6-diamino-2-thiopyrimidine as the organic linker. researchgate.net This demonstrates that the 4,6-diaminopyrimidine core is an effective building block for creating stable MOF structures. The resulting materials often possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. nih.govnih.gov

Table 2: Examples of Pyrimidine-Based Ligands in MOF Synthesis

Ligand Metal Ion Resulting MOF Properties/Applications
4,6-Diamino-2-thiopyrimidine Co(II) Nanocatalyst for multi-component reactions nih.govresearchgate.net
Pyrimidine-4,6-dicarboxylate Cd(II), Mn(II), Zn(II) Porous frameworks for CO2 adsorption st-andrews.ac.uk

Precursors for Catalytically Active Metal Complexes

Discrete metal complexes containing diaminopyrimidine ligands can exhibit significant catalytic activity. The electronic properties and coordination geometry imposed by the ligand on the metal center are key to its catalytic function.

While specific research on the catalytic applications of complexes derived from this compound is limited, the broader class of diaminopyrimidine ligands has been explored. For example, metal complexes of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine with metals like Ruthenium, Rhodium, and Palladium have been synthesized and characterized, showing diverse coordination geometries. nih.govresearchgate.net Such complexes are precursors for developing catalysts for various organic transformations.

The development of organometallic catalysts that can function in biological environments is a growing field of research. nih.gov Metal complexes designed to be stable and active under physiological conditions can perform reactions within living cells, opening new avenues for therapy and diagnostics. The diaminopyrimidine scaffold provides a robust platform for designing such biocompatible catalysts.

Integration into Polymeric Materials and Supramolecular Structures (Non-Biological Applications)

The unique molecular architecture of this compound, which combines a bifunctional aromatic diamine with a hydrogen-bonding pyrimidine core, positions it as a highly promising monomer for the development of advanced polymeric and supramolecular materials. Its reactive amine groups can participate in covalent bond formation to build polymer backbones, while the pyrimidine ring and amine substituents provide sites for non-covalent interactions, guiding the self-assembly of ordered supramolecular structures.

Role in Polymer Synthesis

As an aromatic diamine, this compound can serve as a fundamental building block in polycondensation reactions. This process involves the reaction of the diamine with a co-monomer containing at least two complementary functional groups, such as diacid chlorides or dicarboxylic acids, to form long-chain polymers. nih.govnih.gov The incorporation of the rigid pyrimidine ring into the polymer backbone is anticipated to yield materials with high thermal stability and mechanical strength, characteristic of aromatic polyamides. nih.govresearchgate.net

The primary polymerization reaction for integrating this compound is the synthesis of aromatic polyamides (aramids). This typically occurs through low-temperature solution polycondensation of the diamine with an aromatic diacid chloride. nih.gov This method is highly efficient and leads to high molecular weight polymers under mild conditions. wikipedia.orgacs.org The resulting aramids would feature the ethyl-pyrimidine moiety as an integral part of the polymer chain, influencing the material's final properties.

Polymer TypeCo-Monomer ExamplePolymerization MethodAnticipated Polymer Properties
Aromatic Polyamide (Aramid)Terephthaloyl chlorideLow-Temperature Solution PolycondensationHigh thermal stability, high tensile strength, chemical resistance
Aromatic Polyamide (Aramid)Isophthaloyl chlorideLow-Temperature Solution PolycondensationGood thermal stability, improved solubility and processability
Polyamide-imideTrimellitic Anhydride Chloride (TMAC)Two-Step PolycondensationExceptional thermal resistance, high mechanical strength, good chemical resistance

Foundation for Supramolecular Assembly

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. bnmu.ac.in Hydrogen bonding is a primary tool in directing this self-assembly process. csbsju.edu Molecules like this compound are excellent candidates for building supramolecular materials due to their specific arrangement of hydrogen bond donors and acceptors. acs.orgresearchgate.net

The this compound molecule possesses multiple sites for hydrogen bonding:

Hydrogen Bond Donors: The hydrogen atoms on the two primary amine groups (-NH2).

Hydrogen Bond Acceptors: The lone pairs of electrons on the two nitrogen atoms within the pyrimidine ring.

This configuration of donor and acceptor sites allows for the formation of predictable and robust intermolecular connections. This is analogous to the well-studied self-assembly of melamine (B1676169) and cyanuric acid, which form highly ordered networks based on complementary hydrogen bonds. rsc.orgsemanticscholar.orgnso-journal.org Similarly, the ureidopyrimidinone (UPy) motif is widely used to create supramolecular polymers through its self-complementary quadruple hydrogen bonding. ugent.beugent.be The diamine and pyrimidine functionalities in this compound can be expected to drive the formation of various supramolecular motifs, such as tapes, sheets, or rosettes, depending on the bonding patterns established between molecules.

Molecular FeatureHydrogen Bonding RolePotential Supramolecular MotifAnalogous System
Amine Groups (-NH2)DonorLinear Tapes / 2D SheetsMelamine-Cyanuric Acid Rosettes rsc.orgrsc.org
Pyrimidine Ring NitrogensAcceptor
Combined Donor-Acceptor ArraySelf-Complementary PairingExtended NetworksUreidopyrimidinone (UPy) Dimers ugent.beacs.org

The ethyl group at the 5-position of the pyrimidine ring can further influence these assemblies by introducing steric effects and modifying the solubility of the resulting structures, providing a mechanism to tune the final material properties. By leveraging these predictable non-covalent interactions, this compound serves as a powerful core building block for designing novel functional materials with applications in areas such as smart coatings, self-healing materials, and molecular electronics.

Future Directions and Emerging Research Avenues for 5 Ethylpyrimidine 4,6 Diamine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted pyrimidine (B1678525) diamines is continuously evolving, with a focus on improving efficiency, safety, and the ability to generate diverse molecular architectures. A key area of development involves moving away from hazardous reagents and complex multi-step procedures.

One innovative approach involves the use of less hazardous intermediates for nucleophilic aromatic substitution reactions. For instance, the replacement of highly reactive and hazardous 4,6-dichloro-pyrimidines with analogous 4,6-bis(tosylate) derivatives offers a safer alternative. clockss.org This methodology allows for the sequential and controlled introduction of different amine nucleophiles, enabling the synthesis of unsymmetrical 4,6-diaminopyrimidines. clockss.org Research has shown that the first tosylate group is displaced much more readily than the second, a selectivity attributed to the electronic changes in the pyrimidine ring after the initial substitution. clockss.org

Another significant strategy is the multi-step synthesis that allows for precise functionalization of the pyrimidine core. A typical modern synthetic pathway might include:

Chlorination of a hydroxyl precursor.

Nucleophilic substitution to introduce a key side chain.

Iodination at the 5-position to create a handle for cross-coupling.

A Suzuki reaction to introduce aryl or other complex groups.

Final deprotection steps to yield the target molecule. mdpi.com

Furthermore, S-alkylation of related diaminomercaptopyrimidine (DAMP) compounds provides a direct route to introduce thioether functionalities, expanding the chemical space accessible from this core structure. mdpi.com

Table 1: Comparison of Synthetic Intermediates for Diaminopyrimidine Synthesis

Feature 4,6-Dichloro-pyrimidine 4,6-Bis(tosylate)-pyrimidine
Reactivity High Good, with sequential displacement
Handling Hazard High Significantly lower
Selectivity Good Excellent for unsymmetrical products

| Reaction Conditions | Often requires vigorous conditions for second substitution | Milder conditions for initial substitution |

These advancements are crucial for creating libraries of 5-ethylpyrimidine-4,6-diamine analogues with tailored properties for drug discovery and materials science. mdpi.comnih.gov

Exploration of Unconventional Reactivity Patterns

Understanding and exploiting the nuanced reactivity of the pyrimidine core is central to designing novel synthetic routes and functional molecules. Research into chemoselective reactions of substituted pyrimidines has revealed unconventional patterns that can be harnessed for synthesis.

For example, in studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice of amine nucleophile and base dictates the reaction's outcome. Anilines and secondary aliphatic amines tend to selectively displace a chloride group, whereas deprotonated anilines can displace the methylsulfonyl group. researchgate.net This demonstrates that different positions on the pyrimidine ring can be selectively targeted based on the electronic and steric properties of the incoming nucleophile. researchgate.net

The structure of diaminopyrimidines also facilitates unique intramolecular and intermolecular reactions. The amino and mercapto groups on related DAMP structures can undergo cyclization reactions to form fused heterocyclic systems like purine (B94841) derivatives or pteridines. mdpi.com Additionally, the amino groups can readily participate in condensation reactions with carbonyl compounds to form Schiff bases, providing a gateway to further functionalization. mdpi.com This inherent reactivity allows the pyrimidine diamine scaffold to serve as a building block for more complex, expanded heterocyclic structures.

Integration with Flow Chemistry and Microfluidic Systems for Enhanced Synthesis

The principles of flow chemistry and microfluidics are emerging as a powerful tool for chemical synthesis, offering significant advantages over traditional batch processing. amf.ch These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reaction efficiency, higher yields, and improved safety by minimizing the volume of reactive intermediates. amf.chnih.gov

The benefits of integrating these systems into the synthesis of this compound and its derivatives are manifold:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, minimizing the formation of side products. amf.ch

Scalability: Reactions developed on a microfluidic scale can be seamlessly scaled up for industrial production by operating the system for longer durations or by using parallel reactor setups. amf.ch

High-Throughput Screening: Automated microfluidic platforms can perform numerous experiments with small quantities of reagents, accelerating the optimization of reaction conditions. nih.govarxiv.org

Safety: Performing reactions with hazardous materials or highly reactive intermediates is safer in continuous flow systems due to the small reaction volumes at any given time. arxiv.org

While the application of flow chemistry specifically to this compound is still an emerging area, the successful synthesis of other complex molecules, including PET radiopharmaceuticals, using microfluidic devices demonstrates the vast potential of this technology. nih.gov Future research will likely focus on adapting known synthetic routes for diaminopyrimidines to continuous-flow platforms to create more efficient, sustainable, and scalable manufacturing processes.

Advanced Materials Applications (e.g., Optoelectronics, Sensors)

The unique electronic properties of the pyrimidine ring, combined with the functional versatility of its diamine substituents, make this scaffold a promising candidate for advanced materials. Research into related diaminopyrimidine derivatives has revealed significant potential in the field of optoelectronics, particularly for applications requiring nonlinear optical (NLO) properties. researchgate.netnih.gov

Organic compounds with strong NLO responses are in high demand for technologies like optical switching and data storage. nih.gov Studies on diaminopyrimidine sulfonate derivatives have shown that these molecules possess substantial second hyperpolarizability values, a key indicator of NLO activity. researchgate.net This activity is attributed to intramolecular charge-transfer properties, which can be tuned by modifying the substituents on the pyrimidine core. researchgate.net

Beyond optoelectronics, diamines are fundamental monomers for the synthesis of high-performance polymers like polyimides. mdpi.com While furan-based diamines have been explored for creating bio-based polymers, the rigid and electronically tunable nature of the pyrimidine diamine core suggests its potential utility in creating novel polyimides with unique thermal, mechanical, and electronic properties. The development of such materials could find applications in aerospace, microelectronics, and advanced coatings. mdpi.com The potential for these molecules to be incorporated into sensor platforms is also an active area of interest, leveraging their ability to interact with various analytes through hydrogen bonding and electronic effects.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental synthesis has become an indispensable tool in modern chemical research. This synergistic approach accelerates the discovery and optimization of molecules like this compound by providing deep insights into their electronic structure, reactivity, and potential properties before committing to extensive laboratory work.

Density Functional Theory (DFT) is a cornerstone of this approach. It is widely used to:

Predict Molecular Structures: Theoretical calculations can accurately predict bond lengths, bond angles, and conformations, which closely correspond with experimental data from techniques like single-crystal X-ray diffraction (SC-XRD). researchgate.netresearchgate.net

Analyze Electronic Properties: The analysis of Frontier Molecular Orbitals (HOMO-LUMO) provides crucial information about a molecule's electronic transitions, stability, and reactivity. scirp.org A large HOMO-LUMO energy gap generally indicates high kinetic stability. researchgate.net

Simulate Spectroscopic Data: Computational methods can predict vibrational frequencies (FT-IR) and NMR chemical shifts, aiding in the structural elucidation of newly synthesized compounds. researchgate.netscirp.org

Guide Drug Design: Molecular docking simulations are used to predict how pyrimidine diamine derivatives bind to biological targets, such as protein kinases, guiding the design of more potent and selective inhibitors. nih.govmdpi.com

Table 2: Applications of Computational Methods in Diaminopyrimidine Research

Computational Technique Application Insights Gained
Density Functional Theory (DFT) Structural and electronic analysis Predicts geometry, HOMO-LUMO gap, reactivity, NLO properties. researchgate.netnih.gov
Molecular Docking Drug design and discovery Elucidates binding modes and interactions with protein targets. nih.govmdpi.com
Natural Bond Orbital (NBO) Analysis of bonding and interactions Quantifies intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net

| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra | Predicts UV-Vis absorption spectra. researchgate.net |

This combination of in silico prediction and experimental validation allows researchers to rationally design molecules with desired properties, from enhanced NLO responses for materials science to specific inhibitory activity for pharmaceutical applications, thereby saving significant time and resources. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.